Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16FN5O3S and its molecular weight is 437.45. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
A study by Ilić et al. (2011) explored the synthesis of a range of [1,2,4]triazolo[4,3-b]pyridazin derivatives, finding that some of these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells. This suggests potential antiproliferative applications for similar compounds, including Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (Ilić et al., 2011).
Synthesis and Structure Analysis
Sallam et al. (2021) synthesized a compound structurally similar to this compound. They conducted structure analysis, DFT calculations, and Hirshfeld surface studies, indicating the significance of these methods in understanding the properties of such compounds (Sallam et al., 2021).
Heterocyclic Synthesis Applications
Research by Toplak et al. (1999) involved the use of methyl esters for the preparation of various heterocyclic systems. Their work suggests that compounds like this compound could be useful in synthesizing diverse heterocyclic systems (Toplak et al., 1999).
Antioxidant and Anticancer Properties
A study by Sunil et al. (2010) on triazolo-thiadiazoles, which share structural similarities with the compound , revealed potent antioxidant and anticancer activities, suggesting potential similar applications for this compound (Sunil et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
These could potentially include pathways related to cancer, inflammation, microbial infections, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s potential bioavailability and pharmacokinetic behavior.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, like other triazolothiadiazines, is capable of making specific interactions with different target receptors . This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile
Cellular Effects
Related triazolothiadiazines have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazolothiadiazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-21(29)14-4-8-16(9-5-14)23-18(28)12-31-19-11-10-17-24-25-20(27(17)26-19)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUVKNCUYSLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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